Thermal Duplex Stability Comparison: THF Abasic Site Analog Versus Flexible Propanediol Unit
In 18-mer oligonucleotide duplexes containing a single abasic site opposite any of the four natural DNA bases, the THF abasic site analog (derived from (3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol chemistry) produces comparable thermal stability to the conformationally flexible propanediol unit, with ΔTm differences between the two analogs ranging from 0 to 3°C across all base pairings [1]. Relative to a fully matched 18-mer control duplex, all abasic duplexes showed Tm reductions of 9–15°C, and relative to 19-mer mismatched control duplexes, Tm reductions of 4–10°C were observed [1]. Importantly, van't Hoff transition enthalpies derived from melting curves indicate higher melting cooperativity for duplexes containing the conformationally rigid THF abasic site analog compared to those containing the flexible propanediol unit [1].
| Evidence Dimension | Duplex thermal stability and melting cooperativity |
|---|---|
| Target Compound Data | ΔTm = 0–3°C difference versus propanediol analog; Tm reduction = 9–15°C versus fully matched 18-mer control; higher van't Hoff transition enthalpy (greater cooperativity) |
| Comparator Or Baseline | Propanediol unit (conformationally flexible abasic site analog); fully matched 18-mer control duplex |
| Quantified Difference | ΔTm difference: 0–3°C between THF and propanediol analogs; cooperativity qualitatively higher for THF |
| Conditions | Oligonucleotide 18-mer duplexes; single abasic site opposite A, T, G, or C; UV melting curve analysis |
Why This Matters
The THF abasic analog yields duplexes with more cooperative melting transitions, enabling more precise thermodynamic characterization in DNA damage and repair studies compared to flexible alternatives.
- [1] Ernst A, et al. Oligodeoxynucleotides containing conformationally constrained abasic sites: a UV and fluorescence spectroscopic investigation on duplex stability and structure. Nucleic Acids Res. 2000;28(14):2702-2708. doi:10.1093/nar/28.14.2702 View Source
